

# 4-Bromo-2-methoxy-6-methylaniline molecular weight

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## Compound of Interest

Compound Name:	4-Bromo-2-methoxy-6-methylaniline
Cat. No.:	B1311259

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## An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline

This guide provides a comprehensive overview of the physicochemical properties, potential synthetic approaches, and analytical characterization of **4-Bromo-2-methoxy-6-methylaniline**. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

## Compound Data Summary

A summary of the key quantitative data for **4-Bromo-2-methoxy-6-methylaniline** is presented below. This information is crucial for experimental planning, stoichiometric calculations, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	216.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	348169-39-1	<a href="#">[1]</a> <a href="#">[2]</a>
Physical State	Liquid (at standard conditions)	<a href="#">[2]</a>
Purity	Typically ≥98% (Lab Grade)	<a href="#">[2]</a>

## Experimental Protocols

While specific literature detailing the synthesis of **4-Bromo-2-methoxy-6-methylaniline** is not readily available, a general methodology can be inferred from the synthesis of structurally similar aniline derivatives. The following protocol outlines a plausible multi-step synthetic approach.

### General Synthetic Strategy

The synthesis of substituted anilines often involves a sequence of protection, directed substitution, and deprotection steps to achieve the desired regiochemistry. A potential pathway to **4-Bromo-2-methoxy-6-methylaniline** could start from a more readily available substituted aniline or phenol.

### Example Protocol: Synthesis via Bromination of a Precursor

This protocol is a hypothetical pathway based on established chemical transformations for similar molecules, such as the synthesis of 4-bromo-2-methylaniline which involves protection, bromination, and hydrolysis.

#### Step 1: N-Acetylation of 2-methoxy-6-methylaniline (Amine Protection)

- Dissolve 2-methoxy-6-methylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
- Add acetic anhydride dropwise to the solution at room temperature.
- Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
- Pour the reaction mixture into ice-water to precipitate the N-acetylated product.
- Filter, wash the solid with cold water, and dry to yield N-(2-methoxy-6-methylphenyl)acetamide.

#### Step 2: Regioselective Bromination

- Dissolve the N-(2-methoxy-6-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, while maintaining a controlled temperature (e.g., 0-5 °C). The acetyl group directs bromination to the para position.
- Allow the reaction to proceed to completion, monitoring by TLC.
- Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
- Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.
- Purify the crude product, N-(4-bromo-2-methoxy-6-methylphenyl)acetamide, by recrystallization or column chromatography.

#### Step 3: Hydrolysis of the Amide (Deprotection)

- Reflux the purified N-(4-bromo-2-methoxy-6-methylphenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
- After the reaction is complete (monitor by TLC), cool the mixture.
- If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH or NaHCO<sub>3</sub>) to precipitate the free aniline. If basic hydrolysis was used, extract the product with an organic solvent.
- Isolate the crude **4-Bromo-2-methoxy-6-methylaniline**.
- Purify the final product using techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.

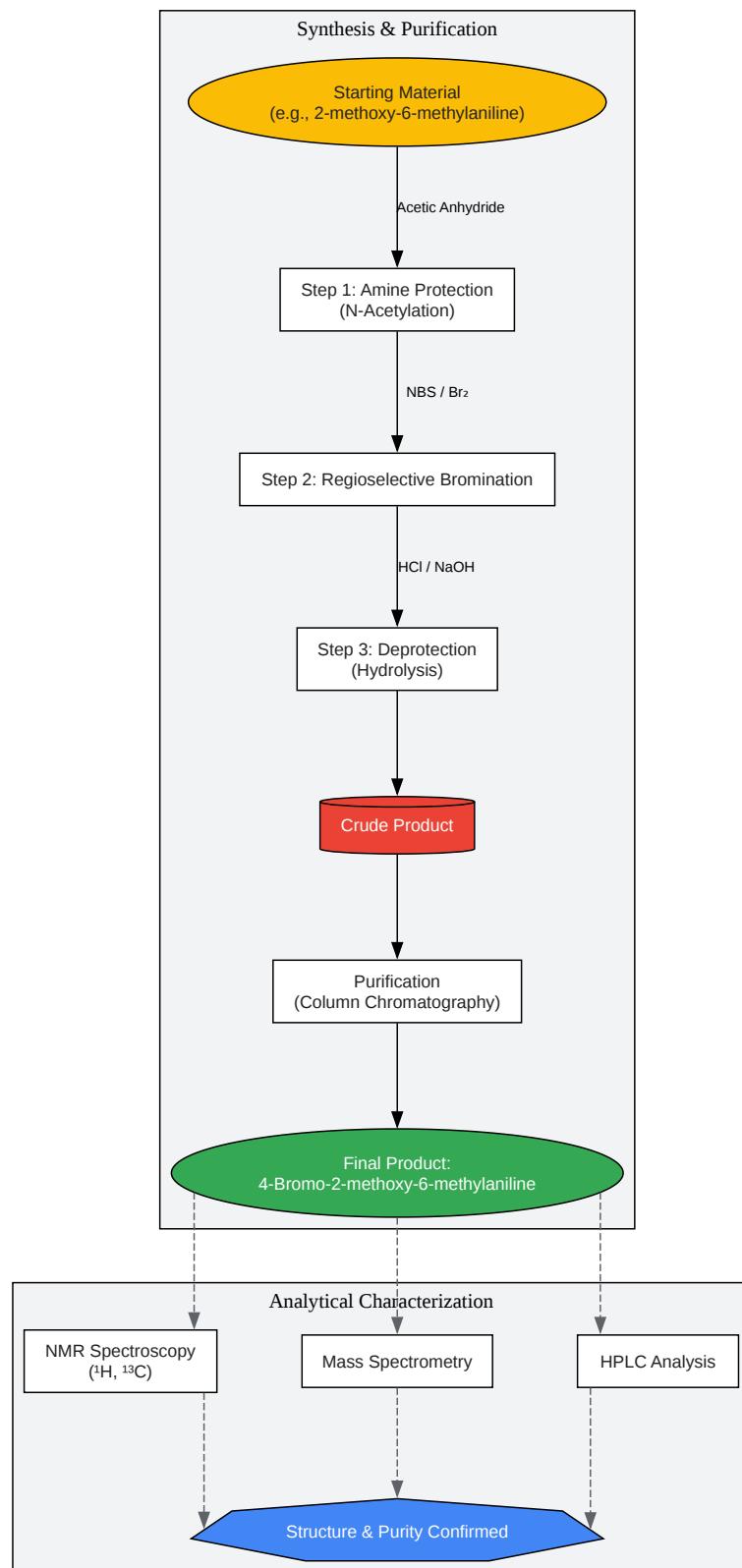
## Analytical Characterization

The identity and purity of the synthesized **4-Bromo-2-methoxy-6-methylaniline** should be confirmed using standard analytical techniques, including:

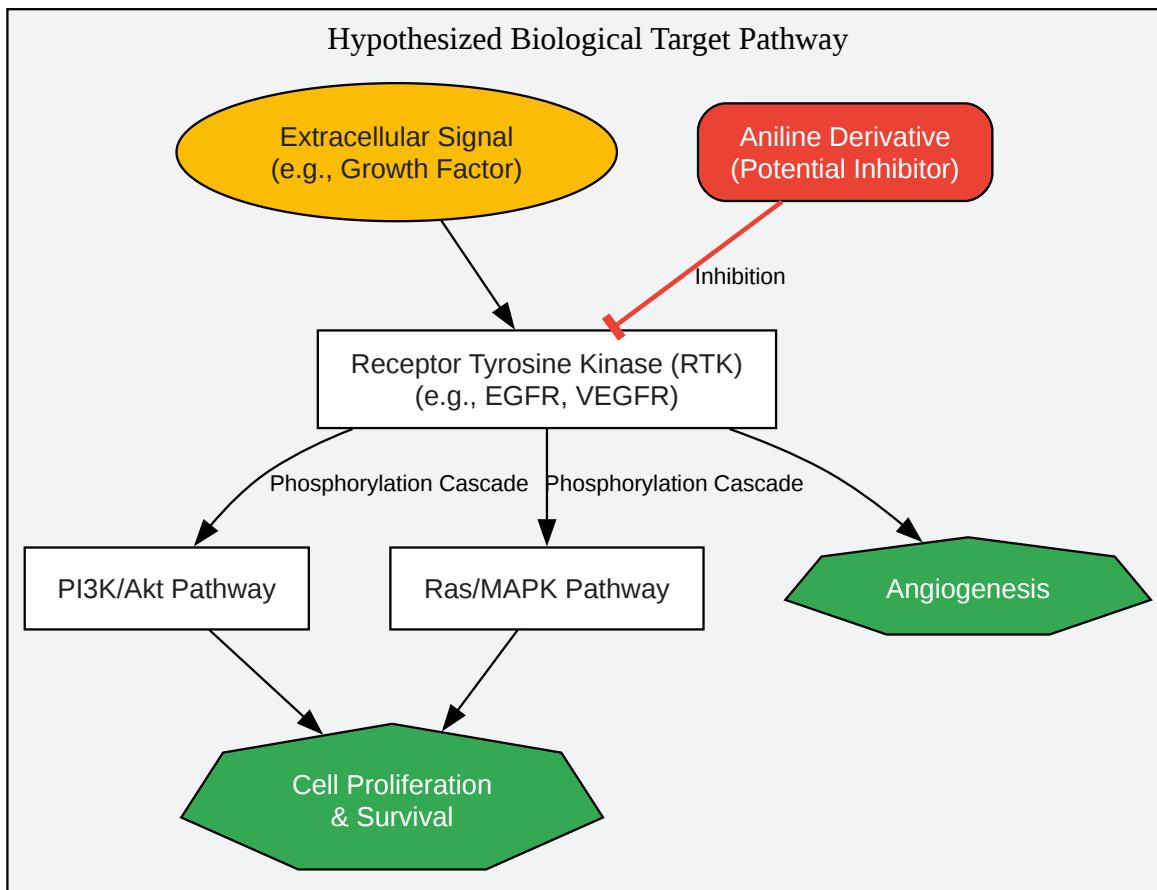
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and arrangement of protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

## Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the synthesis and potential application of **4-Bromo-2-methoxy-6-methylaniline**.

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Caption: General workflow for the synthesis and characterization of **4-Bromo-2-methoxy-6-methylaniline**.



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Caption: Hypothesized inhibition of RTK signaling by a substituted aniline, a potential bioactivity.

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## References

- 1. prepchem.com [prepchem.com]
- 2. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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